2-Phenyl-5-(4-prop-2-enoxyphenyl)-3,4-dihydropyrazole
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Overview
Description
2-Phenyl-5-(4-prop-2-enoxyphenyl)-3,4-dihydropyrazole is an organic compound belonging to the class of dihydropyrazoles. This compound is characterized by a pyrazole ring that is partially saturated, with phenyl and prop-2-enoxyphenyl substituents. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(4-prop-2-enoxyphenyl)-3,4-dihydropyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound. For instance, phenylhydrazine can react with an appropriate chalcone to form the dihydropyrazole core.
Substitution Reactions: The phenyl and prop-2-enoxyphenyl groups are introduced through substitution reactions. This can be achieved by reacting the intermediate pyrazole with phenyl halides and prop-2-enoxyphenyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(4-prop-2-enoxyphenyl)-3,4-dihydropyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to fully saturated pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and prop-2-enoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenated reagents and bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are typically employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3,4-diones, while reduction can produce fully saturated pyrazolines.
Scientific Research Applications
2-Phenyl-5-(4-prop-2-enoxyphenyl)-3,4-dihydropyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(4-prop-2-enoxyphenyl)-3,4-dihydropyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3,4-dihydropyrazole: Lacks the prop-2-enoxyphenyl group, which may affect its biological activity and chemical reactivity.
5-Phenyl-3,4-dihydropyrazole: Similar structure but different substitution pattern, leading to variations in properties.
2-Phenyl-5-(4-methoxyphenyl)-3,4-dihydropyrazole: The methoxy group can influence the compound’s solubility and reactivity compared to the prop-2-enoxyphenyl group.
Uniqueness
2-Phenyl-5-(4-prop-2-enoxyphenyl)-3,4-dihydropyrazole is unique due to the presence of the prop-2-enoxyphenyl group, which can impart distinct chemical and biological properties. This substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
2-phenyl-5-(4-prop-2-enoxyphenyl)-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-14-21-17-10-8-15(9-11-17)18-12-13-20(19-18)16-6-4-3-5-7-16/h2-11H,1,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBQSZUESGWONC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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